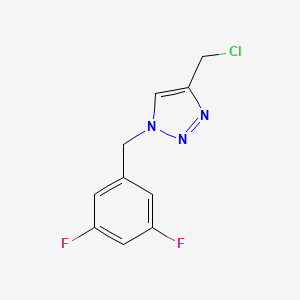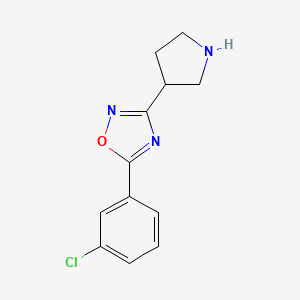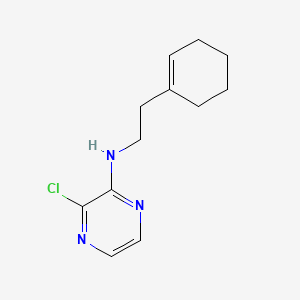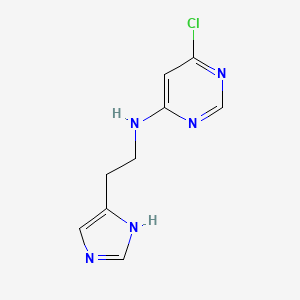
1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
“1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound containing sulfur . The compound also contains an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. The carboxylic acid group (-COOH) is attached to the 4-position of the imidazole ring .
Synthesis Analysis
The synthesis of such compounds often involves cross-coupling reactions like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Attached to the 2-position of the thiophene ring is a methyl group that is also attached to an imidazole ring. The imidazole ring is a five-membered ring with three carbon atoms and two non-adjacent nitrogen atoms. A carboxylic acid group is attached to the 4-position of the imidazole ring .
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction, to form carbon–carbon bonds . It can also undergo protodeboronation, a reaction that involves the removal of a boron group .
Aplicaciones Científicas De Investigación
1. Angiotensin II Receptor Antagonism
A study synthesized imidazole-5-carboxylic acids with various substituents, including alkyl and hydroxyalkyl, to evaluate their angiotensin II (AII) receptor antagonistic activities. These compounds exhibited strong binding affinity to the AII receptor, suggesting potential applications in cardiovascular therapeutics (Yanagisawa et al., 1996).
2. Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition properties for mild steel in sulphuric acid. The study found that these compounds form a protective layer on the steel surface, indicating their potential use in industrial corrosion prevention (Ammal et al., 2018).
3. Alkylation in Organic Synthesis
Research on the alkylation of imidazole carboxylic acid derivatives demonstrated the potential of these compounds in organic synthesis. The study focused on the monoalkylation of imidazole carboxylates and anilides, which can be useful in various synthetic applications (Dumpis et al., 2003).
4. Crystal Structure Analysis
Studies have explored the crystal structures of various imidazole derivatives. Understanding their molecular and crystal structures aids in applications ranging from pharmaceuticals to materials science (Gao et al., 2013).
5. Imidazoles in Continuous Production Processes
Research into the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles has implications for industrial-scale production, particularly in the synthesis of complex pharmaceuticals like NS5A inhibitors (Carneiro et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-8-2-1-6(15-8)3-12-4-7(9(13)14)11-5-12/h1-2,4-5H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFBVBNVLJTFRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474711.png)



![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)
![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)




![2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474730.png)
![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1474731.png)